molecular formula C4H9NO2 B079247 Propanamide, 2-hydroxy-2-methyl- CAS No. 13027-88-8

Propanamide, 2-hydroxy-2-methyl-

Cat. No. B079247
CAS RN: 13027-88-8
M. Wt: 103.12 g/mol
InChI Key: DRYMMXUBDRJPDS-UHFFFAOYSA-N
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Patent
US05087737

Procedure details

At the step (III) of Example 1, the reaction was carried out in the same manner as in Example 1 except that an aqueous solution was used in place of the N-methylpyrrolidone solution. As a result, the conversion of the α-hydroxyisobutyric acid amide as starting material was 98.6%, and the yield of methacrylic acid amide based on the converted starting material was 41.8 ol %. In addition, 32% of methacrylic acid, 10% of acetone, and 8% of methacrylonitrile were formed.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
32%

Identifiers

REACTION_CXSMILES
CN1CCCC1=[O:7].O[C:9]([CH3:14])([CH3:13])[C:10](N)=[O:11].[C:15]([NH2:20])(=O)[C:16]([CH3:18])=[CH2:17]>CC(C)=O>[C:10]([OH:7])(=[O:11])[C:9]([CH3:14])=[CH2:13].[C:15](#[N:20])[C:16]([CH3:18])=[CH2:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)N)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%
Name
Type
product
Smiles
C(C(=C)C)#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.